molecular formula C14H18BrNO2 B257338 4-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester

4-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester

Cat. No. B257338
M. Wt: 312.2 g/mol
InChI Key: RZLUFADQSCWCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester, also known as Boc-Pip-BBr, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a derivative of benzoic acid and is commonly used as a building block in the synthesis of various pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 4-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

4-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. Additionally, it has been extensively studied and has a well-established pharmacological profile. However, like all chemical compounds, it has certain limitations. For example, it may exhibit toxicity at high concentrations and may require specialized handling and storage conditions.

Future Directions

There are several potential future directions for research involving 4-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester. One area of interest is the development of novel drugs based on this compound. Researchers may also investigate the potential use of 4-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester in combination with other drugs to enhance therapeutic efficacy. Additionally, the mechanism of action of 4-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester may be further elucidated through additional studies.

Synthesis Methods

The synthesis of 4-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester involves the reaction of 4-bromo-benzoic acid with 2-piperidin-1-yl-ethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with Boc2O to obtain the final compound.

Scientific Research Applications

4-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester has been extensively studied for its potential applications in drug development. It has been found to possess a wide range of pharmacological activities such as anti-inflammatory, antitumor, and antiviral properties. This compound has also been used as a precursor in the synthesis of various drugs such as antipsychotics and antidepressants.

properties

Product Name

4-Bromo-benzoic acid 2-piperidin-1-yl-ethyl ester

Molecular Formula

C14H18BrNO2

Molecular Weight

312.2 g/mol

IUPAC Name

2-piperidin-1-ylethyl 4-bromobenzoate

InChI

InChI=1S/C14H18BrNO2/c15-13-6-4-12(5-7-13)14(17)18-11-10-16-8-2-1-3-9-16/h4-7H,1-3,8-11H2

InChI Key

RZLUFADQSCWCAX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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